molecular formula C15H16N2O5S B15161557 Methyl [(4,6-dimethoxypyrimidin-2-yl)sulfanyl](phenoxy)acetate CAS No. 143137-64-8

Methyl [(4,6-dimethoxypyrimidin-2-yl)sulfanyl](phenoxy)acetate

Katalognummer: B15161557
CAS-Nummer: 143137-64-8
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: JIUYTPNTEDIRGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (4,6-dimethoxypyrimidin-2-yl)sulfanylacetate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound features a pyrimidine ring substituted with methoxy groups at positions 4 and 6, a sulfanyl group at position 2, and a phenoxyacetate moiety. Its unique structure imparts specific chemical properties and reactivity, making it valuable for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4,6-dimethoxypyrimidin-2-yl)sulfanylacetate typically involves the reaction of hydroquinone, 2-methylsulfonyl-4,6-disubstituted-pyrimidine, and chloroacetic ester . The reaction conditions often include the use of solvents such as ethyl acetate and petroleum ether, with temperature control to ensure optimal yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and yield, incorporating advanced techniques such as continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (4,6-dimethoxypyrimidin-2-yl)sulfanylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various phenoxyacetate derivatives with different functional groups .

Wirkmechanismus

The mechanism of action of Methyl (4,6-dimethoxypyrimidin-2-yl)sulfanylacetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired biological or chemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrimidine derivatives and phenoxyacetate compounds, such as:

Uniqueness

Methyl (4,6-dimethoxypyrimidin-2-yl)sulfanylacetate is unique due to its specific combination of functional groups, which impart distinct reactivity and biological activity. This uniqueness makes it valuable for targeted applications in research and industry, where its specific properties can be leveraged for desired outcomes .

Eigenschaften

CAS-Nummer

143137-64-8

Molekularformel

C15H16N2O5S

Molekulargewicht

336.4 g/mol

IUPAC-Name

methyl 2-(4,6-dimethoxypyrimidin-2-yl)sulfanyl-2-phenoxyacetate

InChI

InChI=1S/C15H16N2O5S/c1-19-11-9-12(20-2)17-15(16-11)23-14(13(18)21-3)22-10-7-5-4-6-8-10/h4-9,14H,1-3H3

InChI-Schlüssel

JIUYTPNTEDIRGF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=NC(=N1)SC(C(=O)OC)OC2=CC=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.